3-Ethoxy-4,4'-dinitro-1'H-1,3'-bipyrazole
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Overview
Description
3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole: is a chemical compound belonging to the class of bipyrazoles Bipyrazoles are heterocyclic compounds containing two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole typically involves the nitration of a precursor bipyrazole compound. One common method includes the following steps:
Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the condensation reaction of 1,3-dicarbonyl compounds with hydrazine.
Industrial Production Methods: Industrial production methods for 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Formation of 3-ethoxy-4,4’-diamino-1’H-1,3’-bipyrazole.
Substitution: Formation of various substituted bipyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole is used as a precursor for the synthesis of other bipyrazole derivatives. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Research is ongoing to explore the potential biological activities of bipyrazole derivatives, including their antimicrobial and anticancer properties .
Industry: In the industry, 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole is investigated for its potential use in the development of high-energy materials and explosives due to its energetic properties .
Mechanism of Action
The mechanism of action of 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole is primarily related to its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, making the compound a potential candidate for applications in redox chemistry and materials science . The molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
- 4,4’-dinitro-1’H-1,3’-bipyrazole
- 4,4’,5,5’-tetranitro-1H,1’H-[2,2’-biimidazole]-1,1’-diamine
- 2,2’-diamino-4,4’,5,5’-tetranitro-3,3’-bipyrazole
Comparison: 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other similar compounds. The dinitro groups contribute to its energetic properties, making it a potential candidate for high-energy applications .
Properties
IUPAC Name |
3-ethoxy-4-nitro-1-(4-nitro-1H-pyrazol-5-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O5/c1-2-19-8-6(14(17)18)4-12(11-8)7-5(13(15)16)3-9-10-7/h3-4H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXISLPHUVQFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])C2=C(C=NN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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